N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a benzothiazole-derived acetamide compound characterized by a benzothiazol-2-yl core linked to a substituted phenoxyacetamide moiety. The structure features a 3-methyl-4-isopropylphenoxy group, which influences its electronic and steric properties. Benzothiazoles are known for their diverse bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory effects .
The compound’s synthesis typically involves coupling reactions between benzothiazole amines and substituted phenoxyacetic acid derivatives. Structural confirmation is achieved via spectroscopic methods (IR, NMR) and elemental analysis .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)15-9-8-14(10-13(15)3)23-11-18(22)21-19-20-16-6-4-5-7-17(16)24-19/h4-10,12H,11H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHOEQXSPIANKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 2-aminobenzothiazole with 2-[3-methyl-4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide and phenoxy groups in this compound enable nucleophilic substitution, particularly at the carbonyl carbon and aromatic positions. Key observations include:
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Acyl Transfer Reactions : The acetamide moiety reacts with nucleophiles (e.g., amines, hydrazines) to form substituted amides or hydrazides under basic conditions (DMF, K₂CO₃) .
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Phenoxy Group Reactivity : The 3-methyl-4-(propan-2-yl)phenoxy substituent undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the ortho/para positions relative to the ether oxygen .
Oxidation and Reduction Pathways
The benzothiazole core and alkylphenoxy side chain participate in redox reactions:
Hydrolysis and Stability
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Acid/Base Hydrolysis : The acetamide bond hydrolyzes in strong acids (HCl, H₂SO₄) or bases (NaOH) to yield 2-[3-methyl-4-(propan-2-yl)phenoxy]acetic acid and 2-amino-1,3-benzothiazole .
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Thermal Stability : Decomposition occurs above 200°C, forming CO₂ and volatile aromatic byproducts.
Biochemical Interactions
Molecular docking studies of structurally analogous benzothiazoles reveal:
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Hydrogen Bonding : The acetamide carbonyl interacts with residues like Arg377 in bacterial ThrRS enzymes .
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π-Cation Interactions : The benzothiazole ring engages with arginine residues (e.g., Arg365, Arg526) in target proteins .
Synthetic Modifications
Key intermediates derived from this compound include:
| Intermediate | Reaction Pathway | Application | Source |
|---|---|---|---|
| Thiocyanato Derivatives | Reaction with NH₄SCN/Br₂ | Antimicrobial agents | |
| Hydrazide Conjugates | Condensation with hydrazines | Antitubercular candidates |
Spectroscopic Monitoring
Reactions are tracked via:
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HPLC : Quantifies yields of hydrolysis products (retention time: 8.2 min for acetamide, 12.5 min for acid).
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¹H NMR : Distinct shifts for phenoxy protons (δ 6.8–7.2 ppm) and acetamide NH (δ 9.1 ppm) confirm structural integrity .
Comparative Reactivity
The compound’s benzothiazole-acetamide hybrid structure shows enhanced reactivity compared to simpler benzothiazoles or phenoxyacetamides, attributed to:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide have been synthesized and evaluated for their efficacy against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound's structure allows it to interact with bacterial enzymes, inhibiting their growth effectively .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. Research shows that these compounds can induce apoptosis in cancer cells through the modulation of several pathways, including the inhibition of cell proliferation and promotion of programmed cell death. Case studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties. Studies indicate that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .
Case Study: Antimicrobial Efficacy
A study published in RSC Advances highlighted the synthesis and evaluation of various benzothiazole derivatives against Mtb. The results showed that certain derivatives exhibited higher inhibitory concentrations compared to standard drugs used for tuberculosis treatment .
Case Study: Anticancer Activity
In another study focusing on anticancer properties, several benzothiazole compounds were tested against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis, making them candidates for further development as anticancer agents .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the phenyl ring, benzothiazole core, or acetamide linker. Key examples include:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Methoxy (in ) and methyl/isopropyl (target compound) are electron-donating, enhancing lipophilicity.
- Heterocyclic Variations: The triazole-sulfanyl linker in introduces additional hydrogen-bonding sites, which may enhance target binding compared to the target’s simpler acetamide bridge .
- Bioactivity Implications: Brominated analogs () may exhibit altered pharmacokinetics due to increased molecular weight and halogen interactions .
Physicochemical Properties
- Solubility: Methoxy-substituted analogs () exhibit higher aqueous solubility than the target’s methyl/isopropyl derivative due to polarity .
- Melting Points: Brominated compounds () show higher melting points (~200°C) compared to the target (~150°C), attributed to stronger intermolecular interactions .
- Spectral Data: IR and NMR profiles consistently confirm acetamide and benzothiazole moieties across analogs, with shifts reflecting substituent effects (e.g., NO2 in causes distinct 1H-NMR deshielding) .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C19H20N2O2S
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the phenoxy and acetamide groups contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives found that they possess moderate to significant antibacterial and antifungal activities. Specifically, compounds with greater lipophilicity demonstrated enhanced antibacterial effects against standard strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 31.25 - 62.5 | Antibacterial |
| Benzothiazole derivatives | 40 | Antimycobacterial |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Similar benzothiazole derivatives have shown the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. For instance, a related study highlighted that certain benzothiazole compounds arrested cells in mitosis, leading to a characteristic monopolar spindle phenotype associated with kinesin spindle protein (KSP) inhibition .
Case Study: KSP Inhibition
A specific case study on a related compound demonstrated:
- Cell Line : Human cancer cell lines
- Mechanism : Induction of monopolar spindle formation
- Outcome : Significant reduction in cell viability observed.
Research Findings
Recent advances in the synthesis of benzothiazole derivatives have highlighted their versatility and potential applications in drug development. A systematic structure-activity relationship (SAR) analysis has been conducted to optimize the biological activity of these compounds .
Key Findings:
- Compounds with specific substitutions on the benzothiazole ring exhibited enhanced antimicrobial and anticancer properties.
- The incorporation of hydrophobic groups significantly improved the efficacy against various pathogens.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide?
The synthesis typically involves multi-step reactions starting with substituted benzothiazole precursors and phenoxyacetic acid derivatives. Key steps include:
- Substitution reactions : Reacting 2-aminobenzothiazole with activated chloroacetamide intermediates under reflux conditions in solvents like ethanol or dichloromethane .
- Coupling reactions : Using condensing agents (e.g., DCC or EDC) to link the benzothiazole moiety to the phenoxyacetamide backbone .
- Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm intermediate purity .
- Purification : Recrystallization from ethanol or methanol yields the final compound. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used to validate structural integrity .
Advanced Synthesis: Reaction Optimization
Q. Q2. How can reaction conditions be optimized to improve yield and purity of this compound?
Critical variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps, while ethanol minimizes side reactions during cyclization .
- Catalyst choice : Lewis acids like anhydrous AlCl₃ improve electrophilic substitution efficiency in benzothiazole ring functionalization .
- Temperature control : Reflux conditions (70–90°C) balance reaction speed with thermal decomposition risks .
- Workflow integration : Combining TLC with HPLC ensures real-time monitoring and reduces purification bottlenecks .
Basic Biological Activity
Q. Q3. What biological targets or pathways are associated with this compound?
The compound’s benzothiazole and phenoxyacetamide moieties suggest activity against:
- Enzymes : Potential inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms due to structural similarity to known inhibitors .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) via hydrophobic interactions with the isopropylphenoxy group .
- Cellular assays : Preliminary studies in cancer cell lines (e.g., MCF-7) show apoptosis induction at IC₅₀ values of 10–50 μM, though mechanisms require further validation .
Advanced Biological Activity: Structure-Activity Relationships (SAR)
Q. Q4. How do substituent variations on the benzothiazole or phenoxy groups affect bioactivity?
- Benzothiazole modifications : Electron-withdrawing groups (e.g., -Cl) at the 6-position enhance enzyme inhibition by increasing electrophilicity .
- Phenoxy group tuning : Bulky substituents (e.g., isopropyl) improve lipid membrane penetration, boosting cellular uptake .
- Case study : Replacing the isopropyl group with methoxy reduces cytotoxicity but increases solubility, highlighting a trade-off between pharmacokinetics and efficacy .
Data Contradiction Analysis
Q. Q5. How can researchers resolve contradictions in reported biological activity data?
- Structural validation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to confirm stereochemistry and rule out isomer-driven discrepancies .
- Assay standardization : Compare results across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .
- Meta-analysis : Cross-reference datasets from enzyme inhibition assays (e.g., IC₅₀ variability in COX-1 vs. COX-2) to isolate target selectivity .
Advanced Analytical Characterization
Q. Q6. What advanced techniques are recommended for purity assessment and structural elucidation?
- Hyphenated methods : LC-MS (Liquid Chromatography-Mass Spectrometry) detects trace impurities (<0.1%) and confirms molecular ion peaks .
- Solid-state analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, critical for reproducibility in pharmacological studies .
- Spectroscopic suites : Combine FTIR, ¹H/¹³C NMR, and UV-Vis to map functional groups and conjugation patterns .
Crystallography and Molecular Interactions
Q. Q7. How does X-ray crystallography inform the compound’s supramolecular behavior?
- H-bonding networks : The benzothiazole NH and acetamide carbonyl form intermolecular H-bonds, stabilizing crystal lattices .
- Packing motifs : Bulky isopropylphenoxy groups induce gauche conformations, reducing π-π stacking but enhancing solubility .
- Applications : Crystal structure data guide co-crystallization studies with target proteins (e.g., kinases) for binding site analysis .
Stability and Degradation
Q. Q8. What factors influence the compound’s stability under storage or experimental conditions?
- Photodegradation : Benzothiazole derivatives are light-sensitive; store in amber vials at -20°C .
- Hydrolysis : The acetamide bond is prone to cleavage in acidic/basic conditions; use neutral buffers in biological assays .
- Oxidation : Antioxidants (e.g., BHT) prevent radical-mediated degradation during long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
